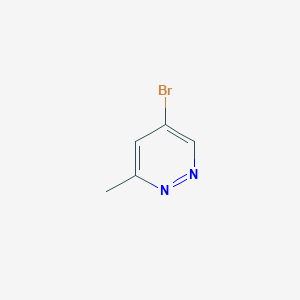

5-Bromo-3-methylpyridazine

描述

Contextualizing Halogenated Methylpyridazine Derivatives in Organic Chemistry

Halogenated pyridazines are a class of heterocyclic compounds that feature a pyridazine (B1198779) ring substituted with one or more halogen atoms. wur.nl The presence of a halogen, such as bromine, significantly influences the electronic properties and reactivity of the pyridazine core. netascientific.com This makes them valuable precursors in a variety of chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. chemimpex.comsmolecule.com

The introduction of a methyl group further diversifies the chemical space of these derivatives. The methyl group can exert electronic and steric effects, influencing the regioselectivity of subsequent reactions and providing a handle for further functionalization. This combination of a halogen and a methyl group on the pyridazine scaffold creates a versatile building block for the construction of complex molecular architectures. netascientific.com These halogenated and methylated pyridazine derivatives are key intermediates in the synthesis of a wide range of functional molecules, from pharmaceuticals to advanced materials. chemimpex.com

Rationale for Comprehensive Scientific Investigation of 5-Bromo-3-methylpyridazine

The specific arrangement of a bromine atom at the 5-position and a methyl group at the 3-position of the pyridazine ring in this compound makes it a compound of particular interest for scientific investigation. The bromine atom serves as a reactive site, enabling a variety of synthetic transformations. netascientific.com This reactivity is crucial for its role as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. chemimpex.com

The strategic placement of the methyl group can influence the reactivity of the bromine atom and provide a point for further structural modification. The unique electronic and steric environment created by these two substituents makes this compound a valuable tool for chemists. Its utility as a building block in organic synthesis allows for the efficient construction of diverse molecular frameworks, driving innovation in medicinal chemistry and materials science. chemimpex.comsmolecule.com

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| This compound hydrobromide | Not Available | Not Available | 253.9 | Not Available | Not Available |

| 5-Bromo-3-methylpyridine-2-carbonitrile | 156072-86-5 | C7H5BrN2 | 197.04 | Light yellow to off-white solid | Not Available |

| 5-Bromo-3-fluoro-2-methylpyridine | 1162674-74-9 | C6H5BrFN | 190.01 | Not Available | Not Available |

| 5-Bromo-3-methylpyridine-2-carboxylic acid | 886365-43-1 | C7H6BrNO2 | 216.03 | Not Available | Not Available |

| 5-Bromo-3-chloro-2-methylpyridine | 914358-72-8 | C6H5BrClN | 206.47 | Not Available | Not Available |

| 5-bromo-3-methylpyridine-2-carbaldehyde | 376587-53-0 | C7H6BrNO | 200.03 | Not Available | Not Available |

| 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 | C6H7BrN2 | 187.04 | White to tan powder or crystals | 88-95 |

| 5-Bromo-2-methylpyridin-3-ol | 91420-25-6 | C6H6BrNO | 188.02 | Not Available | Not Available |

| 2-Acetylamino-5-bromo-3-methylpyridine | 142404-81-7 | Not Available | Not Available | Not Available | Not Available |

| 5-Bromo-3-methyl-2-nitropyridine | 114042-02-3 | Not Available | Not Available | Not Available | Not Available |

Note: "Not Available" indicates that the data was not readily found in the searched sources.

属性

分子式 |

C₅H₅BrN₂ |

|---|---|

分子量 |

173.01 |

同义词 |

5-Bromo-3-methyl-pyridazine |

产品来源 |

United States |

Synthetic Methodologies for 5 Bromo 3 Methylpyridazine and Analogous Azines

De Novo Synthesis Strategies for Pyridazine (B1198779) Core Construction

De novo synthesis provides a direct route to the pyridazine framework by constructing the ring system from non-cyclic starting materials. A common strategy involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. For the synthesis of a 3-methylpyridazine (B156695) core, a precursor containing the required methyl group at the appropriate position is selected. The reaction typically proceeds by forming a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine ring. While versatile, controlling regioselectivity to obtain the desired substitution pattern, such as in 5-Bromo-3-methylpyridazine, can be a challenge and may require specific functionalities on the starting materials that direct the cyclization and subsequent bromination steps.

Functional Group Interconversion Routes to this compound

Functional group interconversion (FGI) is a powerful strategy that involves modifying a pre-existing pyridazine ring to install the desired substituents. This approach is often more direct and efficient than de novo synthesis when suitable precursors are available.

Preparation from Halogenated Precursors

Starting with di-halogenated pyridazines allows for regioselective functionalization. For instance, a di-brominated or chloro-bromo-pyridazine can be selectively manipulated. The differential reactivity of halogen atoms at various positions on the pyridazine ring can be exploited. One halogen can be selectively replaced or involved in a coupling reaction while the other remains, yielding the target 5-bromo derivative. This method is advantageous for creating a variety of substituted pyridazines by choosing the appropriate di-halogenated starting material and reaction conditions.

Conversion of Carboxylic Acid and Nitrile Derivatives

Carboxylic acid and nitrile functionalities on the pyridazine ring serve as versatile handles for introducing other groups. For example, a pyridazine carboxylic acid can undergo a Curtius, Schmidt, or Hofmann rearrangement to form an amino group, which can then be converted to a bromide via a Sandmeyer-type reaction. While no direct conversion of a carboxylic acid or nitrile to this compound is prominently documented in the provided search results, the synthesis of related bromo-pyridines from carboxylic acid precursors has been described. chemicalbook.com Similarly, nitrile groups can be hydrolyzed to carboxylic acids or participate in other transformations to facilitate the introduction of the bromo substituent. mdpi.comnih.gov

Derivatization from Aminopyridazine Intermediates

The conversion of an aminopyridazine to the corresponding bromopyridazine via the Sandmeyer reaction is a classic and effective method. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This process involves the diazotization of the amino group with a nitrite (B80452) source, such as sodium nitrite, under acidic conditions to form a diazonium salt. youtube.com This intermediate is then treated with a copper(I) bromide (CuBr) salt, which facilitates the replacement of the diazonium group with a bromine atom. nih.gov

This transformation is a cornerstone in the synthesis of aryl halides from aryl amines. nih.gov For the synthesis of this compound, the required precursor would be 5-amino-3-methylpyridazine. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The general applicability and reliability of the Sandmeyer reaction make it a preferred route for this specific functional group interconversion. organic-chemistry.org A patent describing the synthesis of the analogous 3-bromo-5-methylpyridine (B130446) details a similar process where 3-amino-5-methylpyridine (B1272045) is treated with an acid, followed by liquid bromine and a sodium nitrite solution to yield the final brominated product. patsnap.com

| Precursor | Reagents | Product | Reaction Type |

| 5-Amino-3-methylpyridazine | 1. NaNO₂, HBr | This compound | Diazotization |

| 2. CuBr | Sandmeyer Reaction |

Catalytic Approaches in this compound Synthesis

Modern organic synthesis heavily relies on catalytic methods, particularly those involving transition metals, to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the synthesis and functionalization of heterocyclic compounds like pyridazines. researchgate.netnih.gov Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions allow for the precise introduction of various substituents onto the pyridazine core. mdpi.commdpi.comnih.govorganic-chemistry.org

The Suzuki-Miyaura coupling is particularly useful for forming carbon-carbon bonds by reacting a halo-pyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govmdpi.com For instance, if one were to synthesize this compound, a possible route could involve the Suzuki coupling of a dibromopyridazine with a methylboronic acid derivative, selectively replacing one bromine atom. The regioselectivity of such reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. core.ac.uk Studies on the Suzuki coupling of dibromo-pyridazinones have demonstrated the feasibility of such selective transformations. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds between an aryl halide and an amine. researchgate.netwikipedia.orgyoutube.com This reaction is a key method for synthesizing amino-azines, which can then serve as precursors for reactions like the Sandmeyer reaction discussed previously. nih.gov The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this transformation. wikipedia.org

Below is a table summarizing typical components used in these palladium-catalyzed reactions for the functionalization of pyridazine derivatives.

| Reaction Type | Halide Component | Coupling Partner | Catalyst (Example) | Ligand (Example) | Base (Example) |

| Suzuki-Miyaura | Bromopyridazine | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ or Na₂CO₃ |

| Buchwald-Hartwig | Bromopyridazine | Primary/Secondary Amine | Pd(OAc)₂ | XPhos or BINAP | NaOt-Bu |

These catalytic methods offer mild reaction conditions, high functional group tolerance, and excellent yields, making them indispensable in the modern synthesis of complex molecules like this compound. mdpi.comscispace.com

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forming C-C bonds, pairing an organoboron species with an organic halide or triflate. nih.gov This palladium-catalyzed reaction is noted for its mild conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of the boronic acid reagents. nih.govnih.gov In the context of pyridazine chemistry, it serves as a primary tool for introducing aryl, heteroaryl, or alkyl groups onto the pyridazine core.

The general mechanism involves a catalytic cycle beginning with the oxidative addition of the palladium(0) catalyst to the aryl bromide (e.g., this compound). This is followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

Detailed research on analogous systems, such as 3-bromo-6-(thiophen-2-yl)pyridazine, provides specific insights into effective protocols. In one study, various (hetero)aryl-boronic acids were successfully coupled using a tetrakis(triphenylphosphine)palladium(0) catalyst. nih.gov The reactions were typically conducted in a mixed solvent system at elevated temperatures to achieve fair-to-low yields, demonstrating the feasibility of functionalizing the bromopyridazine scaffold. nih.gov

Table 1: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine with Arylboronic Acids nih.gov

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-formylphenylboronic acid | Pd(PPh₃)₄ (5%) | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 28 |

| 2 | 4-cyanophenylboronic acid | Pd(PPh₃)₄ (5%) | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 25 |

| 3 | 5-formylthiophen-2-ylboronic acid | Pd(PPh₃)₄ (5%) | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 14 |

This table is based on data from the synthesis of analogous thienylpyridazine derivatives.

Stille Coupling and Related Cross-Coupling Strategies

The Stille coupling offers another robust palladium-catalyzed method for C-C bond formation, utilizing an organotin reagent (organostannane) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide range of reaction conditions, although their toxicity is a notable drawback. wikipedia.org The mechanism is analogous to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

While less common than Suzuki couplings for pyridazine functionalization, the Stille reaction is highly effective for complex substrates and can tolerate functional groups that might be incompatible with organoboron reagents. orgsyn.org Additives such as copper(I) salts can significantly accelerate the reaction rate. harvard.edu Research on other N-heterocycles demonstrates the utility of this protocol. For instance, the coupling of stannylated diazocines with various aryl bromides has been achieved using a palladium acetate (B1210297) catalyst with a specialized phosphine ligand (XPhos). nih.gov This highlights a viable strategy for coupling bromo-azines like this compound.

Table 2: Representative Conditions for Stille Cross-Coupling of a Stannylated Azine with Aryl Bromides nih.gov

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ (2%) | XPhos (2.2%) | CsF | DME | 80 | 94 |

| 2 | 4-Bromoanisole | Pd(OAc)₂ (2%) | XPhos (2.2%) | CsF | DME | 80 | 92 |

| 3 | 4-Bromophenol | Pd(OAc)₂ (10%) | XPhos (30%) | CsF | DME | 80 | 56 |

| 4 | 4-Bromopyridine | Pd(OAc)₂ (2%) | XPhos (2.2%) | CsF | DMSO | 100 | 66 |

This table is adapted from data on analogous diazocine systems to illustrate a viable Stille protocol.

Copper-Mediated Transformations

Copper-mediated reactions, particularly Ullmann-type condensations, are a classical and highly effective method for forming carbon-heteroatom bonds, such as C-N, C-O, and C-S. wikipedia.org These reactions are especially useful for coupling aryl halides with amines, alcohols, and thiols. wikipedia.orgsynarchive.com While traditional Ullmann conditions often required harsh temperatures and stoichiometric copper, modern protocols utilize catalytic amounts of soluble copper salts with various ligands, allowing for milder reaction conditions. wikipedia.org

For bromo-azines like this compound, copper-catalyzed C-N coupling is a valuable strategy for synthesizing amino-pyridazine derivatives. Research on the coupling of 2-bromopyridine (B144113) derivatives with carbazoles has demonstrated an efficient system using copper(I) chloride as the catalyst, 1-methyl-imidazole as a ligand, and a strong base. acs.orgnih.gov This protocol achieves good to excellent yields under relatively mild conditions. acs.org Furthermore, studies on 2-bromo-5-iodopyridine (B107189) have shown that copper-catalyzed amination can be directed with high chemoselectivity to the more reactive carbon-halogen bond, providing a pathway to selectively functionalize polyhalogenated azines. rsc.org

Table 3: Copper-Mediated C-N Coupling of 2-Bromopyridine with Carbazoles acs.orgnih.gov

| Entry | Carbazole Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 9H-Carbazole | CuCl (5%) | 1-Methyl-imidazole (10%) | t-BuOLi | Toluene | 110 | 95 |

| 2 | 3-Bromo-9H-carbazole | CuCl (5%) | 1-Methyl-imidazole (10%) | t-BuOLi | Toluene | 110 | 94 |

| 3 | 3,6-Dibromo-9H-carbazole | CuCl (5%) | 1-Methyl-imidazole (10%) | t-BuOLi | Toluene | 110 | 96 |

This table is based on data from the synthesis of N-heteroarylcarbazoles using analogous bromopyridine substrates.

Optimization of Reaction Conditions and Yield Enhancement in Pyridazine Synthesis

Optimizing reaction conditions is critical for maximizing yield, minimizing side products, and ensuring the scalability of synthetic routes for pyridazine derivatives. The choice of catalyst, ligand, base, solvent, and temperature can dramatically influence the outcome of cross-coupling reactions. chemistryviews.org

In Suzuki-Miyaura couplings, for example, the catalyst system is paramount. While Pd(PPh₃)₄ is a common choice, more specialized catalysts and ligands may be required for challenging substrates, such as those with steric hindrance or unprotected functional groups. nih.govnih.gov The base is also crucial, as it facilitates the transmetalation step; inorganic bases like Na₂CO₃, K₂CO₃, and K₃PO₄ are frequently used, with the choice depending on the specific substrates and solvent system. nih.govmdpi.com

A detailed study on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) illustrates the impact of stoichiometry on product distribution. By systematically reducing the amount of boronic acid, researchers could control the sequential substitution at different positions on the pyridine (B92270) ring, allowing for the selective isolation of mono-, di-, and tri-arylated products. beilstein-journals.org This demonstrates how reactant ratios can be tuned to enhance the yield of a specific desired compound. beilstein-journals.org

Furthermore, solvent choice can influence reaction rates and selectivity. Aprotic polar solvents like DME, dioxane, or DMF are common in palladium-catalyzed couplings, often in combination with water to dissolve the inorganic base. nih.gov Temperature is another key variable; while higher temperatures often increase reaction rates, they can also lead to decomposition or undesirable side reactions. Therefore, finding the optimal temperature is essential for yield enhancement. Machine learning models are now being employed to navigate the vast parameter space and identify general, high-yielding conditions for reactions like the Suzuki-Miyaura coupling. chemistryviews.org

Table 4: Effect of Stoichiometry on Product Distribution in Suzuki-Miyaura Reaction of a Tribromopyridine beilstein-journals.org

| Entry | Equivalents of Boronic Acid | Main Product Type | Description of Outcome |

| 1 | 1.0 | Mono-substituted | A mixture of mono-arylated isomers is formed, allowing for isolation of specific regioisomers. |

| 2 | 2.0 | Di-substituted | Increased formation of di-substituted products, with distribution depending on reaction time and conditions. |

| 3 | 3.0+ | Tri-substituted | Predominant formation of the fully arylated product. |

This table is a conceptual summary based on findings from the regioselective arylation of 3,4,5-tribromo-2,6-dimethylpyridine.

Reactivity and Mechanistic Pathways of 5 Bromo 3 Methylpyridazine

Nucleophilic Substitution Reactions at Bromine and Pyridazine (B1198779) Ring Centers

The electron-deficient nature of the pyridazine ring, caused by the presence of two electronegative nitrogen atoms, makes the carbon atoms susceptible to nucleophilic attack. The bromine atom at the C5 position is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.

Amination Reactions

The displacement of the bromide ion by an amine nucleophile is a common strategy for the synthesis of aminopyridazines. This reaction typically proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the bromine, forming a tetrahedral complex. The subsequent elimination of the bromide ion restores the aromaticity of the ring. The rate of these reactions is influenced by the nucleophilicity of the amine and the reaction conditions, often requiring heat or catalysis. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a versatile method for forming C-N bonds with a wide range of amines under relatively mild conditions.

Table 1: Representative Amination Reaction Conditions

| Catalyst / Base | Solvent | Temperature (°C) | Typical Nucleophile |

|---|---|---|---|

| Pd2(dba)3 / NaOt-Bu | Toluene | 80-110 | Primary/Secondary Amines |

Note: This table represents typical conditions for amination of bromo-heterocycles and serves as an illustrative guide.

Cyano-Functionalization

The introduction of a cyano group onto the pyridazine ring can be achieved through nucleophilic substitution of the bromine atom. This transformation is valuable as the nitrile group can be further converted into other functional groups such as carboxylic acids, amides, or amines. A common method for this functionalization is the Rosenmund-von Braun reaction, which employs copper(I) cyanide at elevated temperatures. Alternatively, palladium-catalyzed cyanation reactions using sources like zinc cyanide or potassium ferricyanide (B76249) offer a milder and often more efficient route.

Electrophilic Aromatic Substitution Patterns on the Pyridazine Ring

The pyridazine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the two nitrogen atoms, which reduces the electron density of the aromatic system. researchgate.net This deactivation is analogous to that observed in pyridine (B92270), which undergoes EAS reactions only under harsh conditions and primarily at the 3- and 5-positions. quimicaorganica.orgquora.com

Directed Ortho Metalation Studies and Related Lithiation Reactions

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. harvard.eduorganic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting lithiated species can then be trapped with various electrophiles.

In pyridazine systems, the ring nitrogen atoms can act as directing groups. researchgate.netresearchgate.net However, the acidity of the ring protons is a critical factor. For 5-Bromo-3-methylpyridazine, the most acidic proton is likely at the C4 position, influenced by the adjacent methyl group and the ortho nitrogen atom. Lithiation at this position would be competitive with halogen-metal exchange at the C5-bromo position. The outcome of the reaction would depend heavily on the specific organolithium reagent used, the temperature, and the presence of additives. For example, using a bulky lithium amide base like lithium tetramethylpiperidide (LiTMP) at low temperatures might favor deprotonation at C4, whereas n-butyllithium might promote bromine-lithium exchange. researchgate.net

Regioselective Functionalization and Derivatization

The selective introduction of functional groups is crucial for the synthesis of complex derivatives. The existing substituents on the this compound ring guide the regioselectivity of further transformations.

Introduction of Aldehyde Groups

The introduction of an aldehyde (formyl) group can be accomplished through several methods. One common approach is the Vilsmeier-Haack reaction, which uses a formylating agent generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). organic-chemistry.orgwikipedia.org This reaction is a type of electrophilic aromatic substitution and is most effective on electron-rich aromatic systems. nrochemistry.comnih.gov Given the electron-deficient nature of the pyridazine ring, this reaction may require harsh conditions or may not be feasible for this compound.

A more viable strategy would be a lithiation-formylation sequence. This would involve either the deprotonation of the ring (likely at C4) or a bromine-lithium exchange at C5, followed by quenching the resulting organolithium intermediate with an electrophilic formylating agent such as DMF. mdpi.comresearchgate.net This approach offers a more regiocontrolled method for introducing an aldehyde group onto the pyridazine scaffold.

Acylamino Derivatization

The introduction of an acylamino group onto the this compound scaffold is not typically achieved through a direct acylation of the pyridazine ring itself. The electron-deficient nature of the pyridazine ring makes it resistant to direct electrophilic attack. Instead, a more plausible and commonly employed strategy involves a two-step reaction sequence: an initial nucleophilic aromatic substitution (SNAr) to introduce an amino group, followed by a standard acylation reaction.

Step 1: Amination via Nucleophilic Aromatic Substitution (SNAr)

The first step of this derivatization pathway involves the substitution of the bromine atom at the C5 position with an amino group. The bromine atom activates the ring for nucleophilic attack, particularly at the carbon to which it is attached. The reaction with an amine nucleophile, such as ammonia (B1221849) or an alkylamine, proceeds via a classic SNAr mechanism.

The mechanistic pathway for this amination is initiated by the attack of the amine nucleophile on the C5 carbon of the pyridazine ring. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridazine ring, particularly onto the electronegative nitrogen atoms, which helps to stabilize it. The final step is the elimination of the bromide ion, which restores the aromaticity of the ring and yields the corresponding 5-amino-3-methylpyridazine derivative.

The general conditions for such amination reactions on halogenated pyridazines can vary, often requiring elevated temperatures and sometimes the use of a base to facilitate the reaction.

Step 2: Acylation of the Amino Group

Once the 5-amino-3-methylpyridazine intermediate is formed, the introduction of the acyl group is a straightforward process. The amino group is now a nucleophilic site on the molecule and can readily react with a variety of acylating agents. Common acylating agents include acyl chlorides, acid anhydrides, or carboxylic acids activated with a coupling agent.

The mechanism of this acylation step involves the nucleophilic attack of the amino group's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride), resulting in the formation of the final N-(3-methylpyridazin-5-yl)amide, which is the desired acylamino derivative.

The table below summarizes the proposed two-step pathway for the acylamino derivatization of this compound.

| Step | Reaction Type | Reactants | Intermediate/Product | Mechanistic Highlights |

| 1 | Nucleophilic Aromatic Substitution (SNAr) | This compound, Amine (e.g., NH3) | 5-Amino-3-methylpyridazine | Formation of a resonance-stabilized Meisenheimer complex. |

| 2 | N-Acylation | 5-Amino-3-methylpyridazine, Acylating Agent (e.g., Acyl chloride, Anhydride) | N-(3-methylpyridazin-5-yl)amide | Nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. |

Isomerization Phenomena in Halogenated Pyridazine Systems

While specific studies on the isomerization of this compound are not extensively documented in the literature, several isomerization phenomena are known to occur in halogenated pyridazine and other related heterocyclic systems. These potential rearrangement pathways offer insights into the possible isomeric transformations that this compound could undergo under specific conditions.

Photochemical Isomerization:

One of the most well-studied types of isomerization in pyridazine systems is photochemical rearrangement. rsc.org Upon exposure to ultraviolet (UV) light, certain pyridazine derivatives have been observed to isomerize into pyrazines. This transformation is believed to proceed through high-energy valence isomers, such as Dewar benzene-like intermediates. For a substituted pyridazine like this compound, such a rearrangement would lead to a substituted pyrazine, with the relative positions of the substituents being altered in the final product. For instance, substituents at the 4,5-positions of a pyridazine ring have been shown to end up at the 2,5-positions of the resulting pyrazine. rsc.org

Halogen Dance Reaction:

The "halogen dance" is a base-catalyzed migration of a halogen atom around an aromatic or heteroaromatic ring. acs.orgwikipedia.org This reaction is driven by the formation of a more stable carbanion intermediate. In the context of this compound, treatment with a strong base could potentially lead to deprotonation at a ring carbon, followed by an intramolecular or intermolecular transfer of the bromine atom to a different position on the pyridazine ring. The position to which the halogen migrates is determined by the relative stability of the possible organometallic intermediates. While extensively studied in pyridine and other heterocyclic systems, specific examples in the pyridazine series are less common but remain a theoretical possibility. clockss.org

Dimroth Rearrangement:

The Dimroth rearrangement involves the transposition of endocyclic and exocyclic heteroatoms within a heterocyclic ring. drugfuture.comwikipedia.org This typically occurs in systems containing an exocyclic amino or imino group adjacent to an endocyclic nitrogen atom. While the classic Dimroth rearrangement might not be directly applicable to this compound itself, derivatives of this compound, such as those with an amino group, could potentially undergo such rearrangements under thermal or acidic/basic conditions. The reaction proceeds through a ring-opening and ring-closing sequence, leading to a structurally isomeric heterocycle. nih.gov

Ring-Chain Tautomerism:

In reduced pyridazine systems, such as tetrahydropyridazines, ring-chain tautomerism has been observed. doi.org This is an equilibrium between a cyclic isomer and an open-chain form. For derivatives of this compound that might undergo reduction or addition reactions, the possibility of such tautomeric equilibria exists, which could lead to the formation of isomeric products.

The table below summarizes the potential isomerization pathways for halogenated pyridazine systems. It is important to note that these are general phenomena and their applicability to this compound would require specific experimental validation.

| Isomerization Type | Conditions | Proposed Intermediate(s) | Potential Outcome for this compound |

| Photochemical Rearrangement | UV irradiation | Valence isomers (e.g., Dewar pyridazine) | Isomerization to a substituted pyrazine. |

| Halogen Dance | Strong base | Organometallic intermediates | Migration of the bromine atom to a different position on the pyridazine ring. |

| Dimroth Rearrangement | Heat, acid, or base (for derivatives) | Open-ring intermediates | Structural rearrangement of the heterocyclic core in amino or imino derivatives. |

| Ring-Chain Tautomerism | (For reduced derivatives) | Acyclic tautomer | Equilibrium with an open-chain isomer in reduced forms of the molecule. |

Advanced Spectroscopic Characterization Methodologies in 5 Bromo 3 Methylpyridazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed analysis of the molecular structure of 5-Bromo-3-methylpyridazine through ¹H and ¹³C NMR spectroscopy requires experimental or reliably calculated spectral data. This information would reveal the precise chemical environment of each proton and carbon atom in the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

A ¹H NMR spectrum for this compound would be expected to show distinct signals corresponding to the methyl group protons and the aromatic protons on the pyridazine (B1198779) ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be crucial for confirming the substitution pattern. A hypothetical data table is presented below to illustrate the type of information required.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | Data not available | Data not available | Data not available |

| H-4 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

The ¹³C NMR spectrum is essential for identifying all unique carbon environments within the molecule. This would include the methyl carbon and the five carbons of the pyridazine ring, with the carbon atom bonded to the bromine atom typically showing a characteristic chemical shift.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of the molecule by probing the vibrational modes of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display absorption bands corresponding to specific vibrational modes, such as C-H stretching of the methyl group and the aromatic ring, C=N and C=C stretching vibrations within the pyridazine ring, and the C-Br stretching frequency.

Table 3: Expected FT-IR Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Data not available |

| Aliphatic C-H Stretch (CH₃) | Data not available |

| C=N / C=C Ring Stretch | Data not available |

| C-H Bending | Data not available |

| C-Br Stretch | Data not available |

Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, would provide further information on the vibrational modes, particularly for non-polar bonds and symmetric vibrations of the pyridazine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule. The spectrum for this compound would show absorption maxima (λmax) corresponding to π → π* and n → π* transitions characteristic of the pyridazine aromatic system. The specific wavelengths of these absorptions are dependent on the molecular structure and solvent used.

Further research and publication of the spectroscopic data for this compound are required to populate these sections with factual and detailed findings.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For this compound, this analysis provides confirmation of its molecular formula and insights into its structural stability.

The molecular formula of this compound is C5H5BrN2. The presence of bromine is a key feature in its mass spectrum, as bromine has two major isotopes, 79Br and 81Br, which occur in an almost 1:1 natural abundance. This isotopic distribution results in a characteristic M+2 peak in the mass spectrum, where the molecular ion peak (M+) and a peak at two mass units higher (M+2) have nearly equal intensities. This distinctive pattern is a strong indicator for the presence of a single bromine atom in the molecule.

While a detailed experimental mass spectrum and a comprehensive fragmentation analysis for this compound are not extensively documented in publicly available literature, general fragmentation patterns for bromo-substituted heterocyclic compounds can be inferred. The fragmentation process typically involves the initial loss of the bromine atom or the methyl group, followed by the cleavage of the pyridazine ring. The stability of the resulting fragment ions dictates the observed fragmentation pattern.

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C5H5BrN2 |

| Molecular Weight | 173.01 g/mol |

| Exact Mass | 171.9636 g/mol |

| Isotopic Pattern | Characteristic M/M+2 pattern due to Bromine |

This table is based on theoretical calculations and general principles of mass spectrometry for bromo-substituted compounds, pending specific experimental data.

X-ray Crystallography for Solid-State Structural Determination

The study of supramolecular assembly focuses on the non-covalent interactions that govern the organization of molecules in the crystal lattice. In the case of this compound, while it lacks strong hydrogen bond donors, the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors.

In the absence of strong hydrogen bond donors within the molecule itself, the supramolecular structure would be primarily dictated by weaker interactions such as C-H···N hydrogen bonds, halogen bonds (C-Br···N), and π-π stacking interactions between the pyridazine rings. Analysis of the supramolecular assembly of a related compound, 2-amino-5-bromo-3-methylpyridinium-2,4-dihydroxybenzoate monohydrate, has demonstrated the significant role of N+–H···O−, N–H···O, and O–H···O hydrogen bonding in its crystal packing. While not directly applicable to this compound, this highlights the importance of such interactions in the crystal engineering of related heterocyclic systems. The specific nature and geometry of these interactions in solid this compound would require dedicated crystallographic studies.

Thermal Analysis Techniques for Stability Assessment

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability and phase behavior of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would reveal its decomposition temperature, providing an indication of its thermal stability. Studies on other pyridazine derivatives have shown that they can exhibit high thermal stabilities, with decomposition temperatures often exceeding 300 °C.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram can identify phase transitions such as melting, crystallization, and glass transitions. This information is crucial for understanding the material's behavior at different temperatures. For this compound, a DSC analysis would determine its melting point and any other solid-state transitions.

Table 2: Predicted Thermal Properties of this compound

| Analysis Technique | Predicted Observation | Significance |

| TGA | Onset of decomposition temperature | Indicates the upper limit of thermal stability |

| DSC | Melting point endotherm | Characterizes the solid-to-liquid phase transition |

This table outlines the expected data from thermal analysis, which would need to be confirmed by experimental measurements.

Computational and Theoretical Investigations of 5 Bromo 3 Methylpyridazine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. researchgate.net This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of molecular systems. irjweb.com DFT calculations are instrumental in determining optimized geometries, electronic structures, and vibrational frequencies, providing a theoretical foundation for understanding molecular behavior. irjweb.comgsconlinepress.com For 5-Bromo-3-methylpyridazine, DFT methods like the B3LYP functional combined with a basis set such as 6-311G(d,p) would be employed to model its properties accurately. researchgate.netnih.gov

Electronic Structure Analysis and Orbital Energies

DFT is also used to analyze the electronic structure, providing energies of the molecular orbitals. The distribution and energy levels of these orbitals, particularly the frontier molecular orbitals (HOMO and LUMO), are critical for understanding the molecule's stability and reactivity. researchgate.netirjweb.com The total energy, dipole moment, and distribution of electron density are other key electronic properties derived from these calculations. researchgate.net Such analyses have been performed on various pyridazine (B1198779) derivatives to correlate their electronic structure with potential applications, such as corrosion inhibition. gsconlinepress.com

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comnih.govunesp.br The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. researchgate.net The energy and localization of these orbitals can predict the most likely sites for nucleophilic and electrophilic attack. unesp.br

For this compound, the HOMO is expected to be distributed over the π-system of the pyridazine ring and potentially the lone pair electrons of the nitrogen and bromine atoms. The LUMO would likely be a π* antibonding orbital located over the aromatic ring. The interaction of these orbitals governs the molecule's reactivity in various chemical reactions. researchgate.netmdpi.com

HOMO-LUMO Energy Gap Calculations

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule. irjweb.com A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.netresearchgate.net Calculations on similar pyridazine derivatives have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap and thus the molecule's reactivity. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Pyridazine Derivative

| Parameter | Illustrative Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.65 | Indicates chemical stability and reactivity |

| Ionization Potential (I) | 6.85 | Approximated as -EHOMO |

| Electron Affinity (A) | 1.20 | Approximated as -ELUMO |

| Chemical Hardness (η) | 2.83 | Calculated as (I-A)/2 |

| Electronegativity (χ) | 4.03 | Calculated as (I+A)/2 |

Note: The values in this table are representative examples for a heterocyclic compound and are not specific to this compound.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. wisc.eduuni-muenchen.de It transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. wisc.edu This analysis quantifies the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of electron delocalization. uni-muenchen.de

In this compound, NBO analysis would reveal interactions such as the delocalization of lone pair electrons from the nitrogen (n) and bromine (n) atoms into the antibonding π* orbitals of the pyridazine ring. These n → π* interactions contribute to the stability of the molecule. The analysis would also provide natural atomic charges, offering a more chemically intuitive picture of the electron distribution than other methods. ijnc.ir Studies on halogenated heterocycles often use NBO analysis to understand the influence of the halogen atom on the electronic structure and stability. ijnc.ir

Table 3: Illustrative NBO Analysis for Donor-Acceptor Interactions in a Substituted Heterocycle

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π* (C5-C6) | 20.5 |

| LP (1) N2 | π* (C3-C4) | 18.9 |

| π (C5-C6) | π* (C3-C4) | 15.2 |

| LP (2) Br | σ* (C4-C5) | 5.1 |

Note: This table presents hypothetical E(2) stabilization energies to illustrate the type of data obtained from NBO analysis. LP denotes a lone pair.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map illustrates the charge distribution on the molecular surface, with different colors representing different potential values. researchgate.net Typically, red-colored regions indicate negative electrostatic potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas denote neutral potential. researchgate.net

The provided search results yielded studies on other brominated and pyridazine-containing molecules. For instance, computational analyses have been conducted on related but structurally distinct compounds such as 4,5-Dibromo-2-methylpyridazin-3(2H)-one, various substituted pyridazine derivatives, and other brominated heterocyclic systems. These studies employed methods like Density Functional Theory (DFT) to explore molecular structures, electronic properties, and intermolecular interactions.

However, in strict adherence to the instructions to focus exclusively on this compound, the findings from these related compounds cannot be used to generate the requested content. The creation of scientifically accurate data tables and detailed research findings for global and local reactivity indices, Fukui functions, and Hirshfeld surface analysis is contingent on dedicated computational studies of the specified molecule.

Without such specific research, it is not possible to provide a thorough and accurate article on the computational and theoretical investigations of this compound that meets the requirements of the prompt.

Exploration of 5 Bromo 3 Methylpyridazine Derivatives and Analogs

Synthesis and Characterization of Substituted Pyridazine (B1198779) Derivatives

The synthesis of pyridazine derivatives is a field of extensive research, employing various strategies to construct and functionalize the 1,2-diazine ring. A general approach involves the condensation of dicarbonyl compounds with hydrazine (B178648). researchgate.net

One efficient, two-step method involves the use of 1,2-diacylcyclopentadienes, also known as fulvenes, which react with hydrazine hydrate (B1144303) in methanol (B129727) to produce 5,6-fused ring pyridazines. liberty.eduresearchgate.net This method has been used to create a small library of aryl-substituted pyridazines. liberty.edu The resulting products are typically purified and then characterized to confirm their structure and purity. liberty.eduresearchgate.net

Characterization is a critical step, employing a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the presence of expected functional groups. For instance, in a series of synthesized aryl-substituted pyridazines, aromatic C=C bonds were observed around 1593-1596 cm⁻¹, with C-H stretching of primary and secondary hydrogens also identified at their characteristic frequencies. liberty.edu For other derivatives, such as 5-Chloropyrido(2,3-d) pyridazin-8(7H)-one, IR spectra show strong peaks for C-Cl (660-890 cm⁻¹), aromatic ketone (1600-1780 cm⁻¹), and N-H stretching (3070-3500 cm⁻¹). jocpr.com

Further structural confirmation is obtained through Nuclear Magnetic Resonance (¹H-NMR) spectroscopy and Mass Spectrometry (MS). For example, in the synthesis of a novel pyridazine derivative, ¹H-NMR confirmed the presence of aromatic protons and an exchangeable NH proton, while mass spectrometry showed the molecular ion peak (M⁺), confirming the compound's molecular weight. nih.gov Melting point analysis is also a fundamental technique used to assess the purity of the synthesized compounds, with a narrow melting point range of less than 5°C indicating a pure product. liberty.edu

| Compound Name | Starting Materials | Key Reaction | Yield (%) | Characterization Data (Selected) | Reference |

|---|---|---|---|---|---|

| Phenyl-pyridazine (5,6-fused ring) | 1,2-diacylcyclopentadiene (phenyl fulvene), Hydrazine hydrate | Ring closure | 71% | m.p. range < 5°C; IR (cm⁻¹): ~1596 (aromatic C=C) | liberty.edu |

| Thienyl-pyridazine (5,6-fused ring) | 1,2-diacylcyclopentadiene (thienyl fulvene), Hydrazine hydrate | Ring closure | >40% | m.p. range 1.4°C; IR (cm⁻¹): ~3096 (N-H), ~1594 (aromatic C=C) | liberty.edu |

| Tolyl-pyridazine (5,6-fused ring) | 1,2-diacylcyclopentadiene (tolyl fulvene), Hydrazine hydrate | Ring closure | >40% | m.p. range < 5°C; IR (cm⁻¹): ~1593 (aromatic C=C), ~2958 (1° H) | liberty.edu |

| 5,8-dichloropyrido(2,3-d)pyridazine | 7-dihydropyrido(2,3-d)pyridazine-5,8-dione, POCl₃, Pyridine (B92270) | Chlorination | 85% | m.p. 271.0-274.9°C; FTIR (cm⁻¹): 3155.2 (N-H), 1705 (C=O) | jocpr.com |

| N-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-4-(thien-2-yl)-3,4-dihydropyridazine-3-carbothioamide | Chalcone derivative, Thiosemicarbazide | Cyclization | 50% | m.p. 106-108°C; ¹H-NMR (δ ppm): 3.85 (s, 3H, OCH₃), 6.82 (s, 1H, pyridazine-H) | nih.gov |

Structure-Reactivity Relationships in Related Azine Systems

Azines, including pyridazine, pyrimidine, and pyrazine, are six-membered aromatic heterocycles containing one or more nitrogen atoms. The presence of these electronegative nitrogen atoms significantly influences the electronic structure and chemical reactivity of the ring system. Pyridazines are characterized as π-deficient systems, which generally makes them less reactive towards electrophilic aromatic substitution compared to benzene. researchgate.net

The low reactivity of azines toward electrophiles can be explained by examining their frontier molecular orbitals. researchgate.net Density Functional Theory (DFT) studies show that the Highest Occupied Molecular Orbitals (HOMOs) of these substrates are often not π orbitals, which hinders the typical mechanism of electrophilic attack on the aromatic ring. researchgate.net The reactivity of the pyridazine ring can be enhanced by N-oxidation, which raises the energy of the HOMO, making it more susceptible to electrophilic attack. researchgate.net

Conversely, the electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack. This is particularly true for pyridazines bearing electron-withdrawing groups or additional halogen substituents. For example, 3,6-dichloropyridazine (B152260) exhibits a wide range of reactivities, allowing for functionalization through reactions like vicarious nucleophilic substitution and metalation/alkylation. ingentaconnect.com

Recent advances have focused on the late-stage C-H functionalization of azines, which is valuable for creating analogues of complex molecules in drug discovery. nih.govnih.gov These reactions can proceed through radical addition pathways. The regioselectivity of these radical additions is influenced by several factors, including the nature of the radical, substituents on the azine ring, and the use of N-activating groups which can direct the reaction to specific positions (e.g., C2 or C4). nih.gov The inherent polarity and high dipole moment of the pyridazine ring also play a crucial role in its interactions and reactivity. nih.gov

| Structural Feature | Effect on Reactivity | Example Reaction Type | Reference |

|---|---|---|---|

| Nitrogen Heteroatoms | Creates a π-deficient system, deactivating the ring towards electrophiles and activating it towards nucleophiles. | Nucleophilic Aromatic Substitution (SNAr) | ingentaconnect.com |

| Frontier Molecular Orbitals (HOMO) | Low-energy, non-π HOMO leads to low reactivity in electrophilic aromatic substitution. | Electrophilic Nitration/Halogenation | researchgate.net |

| Substituent Effects (e.g., -Cl, -CN) | Electron-withdrawing groups further enhance susceptibility to nucleophilic attack. | Vicarious Nucleophilic Substitution | ingentaconnect.com |

| N-Activation (e.g., N-oxides, N-imides) | Increases electron density in the ring, altering reactivity and regioselectivity in radical additions. Can also activate for electrophilic attack. | Radical Alkylation, Electrophilic Substitution | researchgate.netnih.gov |

| High Dipole Moment | Influences intermolecular interactions, such as π-π stacking and hydrogen bonding, which can affect target binding. | Drug-Target Interactions | nih.gov |

Heterocyclic Ring System Transformations

The pyridazine ring is not only a target for functionalization but can also serve as a versatile precursor for the synthesis of other heterocyclic systems through ring transformations. These reactions involve the cleavage and reformation of bonds within the pyridazine core, leading to different ring structures.

One of the most significant transformations is the participation of pyridazines as azadienes in inverse electron-demand Hetero Diels-Alder (HDA) reactions. nih.gov In these reactions, an electron-deficient pyridazine (the 4π component) reacts with an electron-rich dienophile (the 2π component). For example, 4,5-dicyanopyridazine (DCP) shows surprising reactivity in HDA processes with dienophiles like alkenes and enamines, leading to the formation of substituted phthalonitriles after a subsequent elimination step. nih.gov This provides a powerful strategy for benzoannelation and the synthesis of complex polycyclic systems. nih.gov

Pyridazines can also undergo ring contraction and rearrangement reactions. A notable example is the transformation of phenyl(4-pyridazinyl)methanols into C-4 substituted pyrazole (B372694) derivatives upon treatment with p-toluenesulfonic acid at elevated temperatures. researchgate.net This represents a novel rearrangement where the six-membered pyridazine ring is converted into a five-membered pyrazole ring. researchgate.net

Furthermore, the pyridazine scaffold can be used to construct fused heterocyclic systems. A common strategy involves the reaction of dicarbonyl compounds derived from 1,2,3-triazoles with hydrazine hydrate. mdpi.com This leads to the formation of a diacylhydrazide intermediate, which can then be cyclized under heat or acidic conditions to yield 1H-1,2,3-triazolo[4,5-d]pyridazines, effectively fusing a triazole ring to the pyridazine core. mdpi.com Other transformations mentioned in the literature include ring-opening reactions and isomerizations, highlighting the chemical versatility of the pyridazine system. researchgate.net

Applications in Advanced Chemical Sciences

Utilization as a Synthetic Building Block in Organic Synthesis

5-Bromo-3-methylpyridazine serves as a crucial intermediate in organic synthesis, primarily owing to the reactivity of the bromine atom on the pyridazine (B1198779) ring. This halogen atom provides a reactive site for various cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the assembly of complex molecular architectures.

The pyridazine nucleus itself is a significant pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. The ability to introduce various substituents at the 5-position of the 3-methylpyridazine (B156695) core through the displacement of the bromo group allows for the fine-tuning of the physicochemical properties and biological activities of the resulting compounds.

Key cross-coupling reactions where this compound can be employed include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridazine with an organoboron compound, catalyzed by a palladium complex. It is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds. While specific studies on this compound are not extensively documented, the Suzuki-Miyaura reaction of a similar compound, 5-bromo-2-methylpyridin-3-amine, has been successfully used to synthesize a series of novel pyridine (B92270) derivatives by coupling with various arylboronic acids oup.comresearchgate.net.

Stille Coupling: In this reaction, the bromopyridazine is coupled with an organotin compound, also catalyzed by palladium. The Stille reaction is known for its tolerance to a wide variety of functional groups.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the bromopyridazine with an amine in the presence of a palladium catalyst. This is a key transformation for the synthesis of various nitrogen-containing heterocyclic compounds.

Sonogashira Coupling: This method is used to form carbon-carbon bonds between the bromopyridazine and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst.

The versatility of this compound as a synthetic building block is summarized in the table below, highlighting its potential in various palladium-catalyzed cross-coupling reactions.

| Cross-Coupling Reaction | Reactant | Catalyst System | Bond Formed | Potential Product Class |

| Suzuki-Miyaura | Aryl/Heteroarylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C-C | Aryl/Heteroaryl-substituted methylpyridazines |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | C-C | Substituted methylpyridazines |

| Buchwald-Hartwig | Amine (Primary or Secondary) | Pd catalyst + Ligand + Base | C-N | Amino-substituted methylpyridazines |

| Sonogashira | Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | C-C (sp²-sp) | Alkynyl-substituted methylpyridazines |

Role in Agrochemical Development

The pyridazine ring is a common structural motif in a number of herbicides, fungicides, and pesticides. researchgate.net The specific substitution pattern on the pyridazine core is crucial for determining the biological activity and selectivity of these agrochemicals. Halogenated pyridazines, such as this compound, are valuable precursors in the synthesis of these active ingredients.

While direct evidence of this compound's use in commercial agrochemicals is not widely published, the application of structurally similar compounds is well-documented. For instance, 2-Amino-5-bromo-3-methylpyridine is a key intermediate in the synthesis of various pesticides, herbicides, and fungicides. nbinno.com Its pyridine core, functionalized with a bromine atom and a methyl group, allows for precise modifications to create potent and targeted agrochemical agents. nbinno.com This suggests a strong potential for this compound to serve a similar role.

Precursors for Herbicides

Pyridazine derivatives have been extensively studied for their herbicidal properties. nih.govtandfonline.comacs.orgresearchgate.net The mode of action often involves the inhibition of essential plant enzymes. For example, some pyridazine-based herbicides are known to inhibit phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. acs.org The substitution pattern on the pyridazine ring influences the efficacy and crop selectivity of the herbicide. The bromo-substituent in this compound can be replaced with various functional groups to synthesize a library of compounds for screening for herbicidal activity.

Precursors for Fungicides and Pesticides

Pyridazine and its fused-ring derivatives have also demonstrated significant antifungal and pesticidal activities. researchgate.netrjptonline.org The development of new fungicides is crucial to combat the emergence of resistant fungal strains. The pyridazine scaffold can be modified to design novel fungicides with different modes of action. This compound can serve as a starting material for the synthesis of such derivatives, where the bromo group is substituted to introduce pharmacologically active moieties.

The potential of pyridazine derivatives in agrochemical applications is summarized below:

| Agrochemical Class | Mode of Action (Example) | Potential Role of this compound |

| Herbicides | Inhibition of Phytoene Desaturase (PDS) acs.org | Precursor for the synthesis of novel PDS inhibitors. |

| Fungicides | Disruption of fungal cell membrane or metabolic pathways researchgate.net | Starting material for the synthesis of new antifungal agents. |

| Pesticides | Targeting the nervous system of insects | Building block for the creation of new insecticidal compounds. |

Contribution to Materials Science

Nitrogen-containing heterocyclic compounds are increasingly being explored for their applications in materials science due to their unique electronic and physical properties. researchgate.net Pyridazine derivatives, with their two adjacent nitrogen atoms, possess a distinct dipole moment and can participate in various intermolecular interactions, making them attractive components for the design of functional materials. rsc.org

Development of Advanced Polymers

The incorporation of pyridazine units into polymer backbones can impart specific properties such as thermal stability, flame retardancy, and unique optoelectronic characteristics. mdpi.com While the direct polymerization of this compound has not been extensively reported, its bifunctional nature (a reactive bromo group and a pyridazine ring) makes it a potential monomer for the synthesis of novel polymers. For instance, it could potentially undergo polycondensation reactions with other monomers to create pyridazine-containing polymers. The synthesis of pyridazine-based polymers for various applications, including organic electronics, has been an area of active research. google.com

Formulation of Protective Coatings

Nitrogen-containing heterocycles are known to be effective corrosion inhibitors for various metals and alloys. researchgate.netmsesupplies.com Their efficacy is attributed to their ability to adsorb onto the metal surface through the lone pair of electrons on the nitrogen atoms and the π-electrons of the heterocyclic ring, forming a protective barrier. Pyridazine derivatives have been investigated as corrosion inhibitors. The presence of substituents on the pyridazine ring can further enhance their performance. Although specific studies on this compound for this application are scarce, its inherent structure suggests it could be a valuable component in the formulation of protective coatings.

Potential in Liquid Crystal Technology

While direct and extensive research on this compound as a primary component in liquid crystal displays (LCDs) is not widely documented, the foundational principles of liquid crystal chemistry allow for informed speculation on its potential. The molecular structure of pyridazine derivatives is a key determinant of their liquid crystalline properties. tandfonline.com The introduction of a bromine atom and a methyl group to the pyridazine ring, as in this compound, is expected to significantly influence its mesomorphic behavior.

The presence of the polar bromine atom can enhance the dipole moment of the molecule, a critical factor for the alignment of molecules in an electric field, which is the fundamental principle behind the operation of many LCDs. Furthermore, the methyl group can affect the molecule's aspect ratio and steric interactions, which in turn influences the temperature range and stability of the liquid crystal phases (mesophases).

Research on related pyridine-based liquid crystals has shown that the type and position of substituents are crucial in determining the specific mesophases, such as nematic or smectic phases, that a compound will exhibit. For instance, studies on other heterocyclic liquid crystals have demonstrated that the presence of terminal flexible chains can influence the mesomorphic range and thermal stability. nih.gov Although this compound lacks a long flexible chain, its core structure could serve as a valuable building block in the synthesis of more complex liquid crystalline materials.

Table 1: Predicted Mesomorphic Properties of Hypothetical Liquid Crystals Based on this compound

| Derivative | Predicted Mesophase | Predicted Transition Temperature (°C) | Notes |

| Core Molecule | Nematic | 150-170 | Prediction based on the rigid core structure and dipole moment. |

| Alkoxy Chain Derivative | Smectic A, Nematic | 120-190 | The addition of a flexible chain is expected to induce smectic phases and broaden the nematic range. |

| Ester Linkage Derivative | Nematic | 160-210 | Ester linkages are known to enhance the thermal stability of the nematic phase in many liquid crystals. |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on the known effects of similar structural modifications in other liquid crystal systems. Experimental verification is required.

Methods in Analytical Chemistry

The accurate detection and quantification of this compound are essential for its application in various scientific fields. A range of analytical techniques can be employed for this purpose, leveraging the compound's unique chemical structure.

Detection and Quantification Methodologies

Several analytical methodologies are suitable for the detection and quantification of halogenated nitrogen heterocycles like this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Chromatographic Techniques:

Gas Chromatography (GC): Due to its likely volatility, GC is a primary candidate for the analysis of this compound. When coupled with detectors such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), which is particularly sensitive to halogenated compounds, GC can provide high-resolution separation and sensitive detection.

High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile alternative, especially for less volatile derivatives or when analyzing complex mixtures. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727) would likely provide good separation. Detection can be achieved using a UV detector, as the pyridazine ring is expected to absorb in the UV region.

Spectroscopic Techniques:

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with GC (GC-MS), is a powerful tool for both identification and quantification. The mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of the bromine atom (isotopes 79Br and 81Br in nearly a 1:1 ratio), which provides a definitive signature for the compound. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for structural elucidation. While specific spectral data for this compound is not readily available, the chemical shifts and coupling constants of the protons and carbons on the pyridazine ring would provide unambiguous confirmation of its structure.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. The spectrum would show absorption bands corresponding to the C-H, C=N, and C-Br vibrations within the molecule.

Table 2: Overview of Analytical Methods for this compound

| Analytical Method | Detector/Technique | Expected Performance | Application |

| Gas Chromatography (GC) | FID, ECD | High resolution, high sensitivity (ECD) | Quantification in pure samples and simple mixtures. |

| High-Performance Liquid Chromatography (HPLC) | UV, DAD | Versatile, good for less volatile derivatives | Quantification in complex matrices. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | EI, CI | High specificity, structural confirmation | Identification and quantification. |

| Nuclear Magnetic Resonance (NMR) | 1H, 13C | Definitive structural elucidation | Structural confirmation of synthesized compound. |

| Infrared (IR) Spectroscopy | FT-IR | Functional group identification | Quick identification and purity checks. |

Note: The performance characteristics are based on the analysis of similar halogenated nitrogen heterocycles and represent expected outcomes for this compound.

Future Research Directions and Unexplored Avenues for 5 Bromo 3 Methylpyridazine

Development of Novel and Sustainable Synthetic Routes

Future synthetic research concerning 5-Bromo-3-methylpyridazine will likely pivot towards greener, more efficient, and atom-economical methodologies. The focus will be on minimizing waste, avoiding harsh reagents, and enhancing catalytic efficiency.

Key areas of exploration include:

Transition-Metal-Catalyzed C-H Activation : A primary avenue for future research is the direct functionalization of the C-H bonds on the pyridazine (B1198779) ring. pkusz.edu.cnresearchgate.net Rhodium-mediated catalysis, for instance, has been shown to enable ortho C-H activation directed by a pyrazolidinone moiety, suggesting that similar strategies could be developed for the pyridazine core. pkusz.edu.cn Research could target the selective activation of the C4 or C6 positions of this compound, allowing for the introduction of aryl, alkyl, or other functional groups without pre-functionalization, thereby shortening synthetic sequences.

Photocatalysis : Visible-light photocatalysis offers an environmentally benign method for generating reactive intermediates under mild conditions. proquest.comresearchgate.net Future studies could explore the use of photocatalysts to initiate radical-based transformations on this compound. researchgate.net For example, photo-induced ring-opening reactions of pyridazine N-oxides have been used to synthesize other nitrogen heterocycles like pyrazoles. proquest.comnih.gov Applying this concept could lead to novel skeletal diversification. Furthermore, photocatalytic methods could be developed for cross-coupling reactions at the C5-bromo position, potentially avoiding the need for bulk heating and stoichiometric metal reagents.

Flow Chemistry : The application of continuous flow chemistry to the synthesis of pyridazine derivatives presents a significant opportunity for process optimization and safety. acs.orgmdpi.com Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. acs.org Future work could focus on developing integrated flow processes for the multi-step synthesis of complex molecules starting from this compound, including halogen-magnesium exchange and subsequent reactions with electrophiles. nih.gov

| Methodology | Traditional Approach (e.g., SNAr, Heated Cross-Coupling) | Novel Sustainable Approach | Potential Advantages |

|---|---|---|---|

| C-C/C-N Bond Formation | High temperatures, stoichiometric reagents, often requires pre-functionalization. | C-H Activation, Photocatalytic Cross-Coupling. pkusz.edu.cnresearchgate.net | Higher atom economy, milder reaction conditions, reduced waste, access to novel derivatives. |

| Process Technology | Batch processing. | Continuous Flow Chemistry. mdpi.com | Enhanced safety, improved scalability and reproducibility, precise control over reaction parameters. |

| Catalysis | Often relies on high loadings of precious metal catalysts. | Use of earth-abundant metal catalysts or metal-free organocatalysis. | Lower cost, reduced environmental impact, avoidance of toxic metal contamination. |

Advanced Mechanistic Studies and Reaction Engineering

A deeper, fundamental understanding of the reaction mechanisms governing the functionalization of this compound is crucial for optimizing existing protocols and designing new, highly selective transformations.

Future research in this area should include:

In Situ Spectroscopic Analysis : Employing techniques like in situ NMR, IR, and Raman spectroscopy can provide real-time monitoring of reaction progress. This allows for the identification of transient intermediates and byproducts, offering direct evidence for proposed reaction pathways. For instance, studying the bromine-magnesium exchange on a bromopyridazinone has provided insights into tandem reactions. nih.gov

Kinetic and Isotopic Labeling Studies : Performing kinetic analyses, including Kinetic Isotope Effect (KIE) experiments, can elucidate rate-determining steps and the nature of key transition states. pkusz.edu.cn For C-H activation reactions on the pyridazine ring, KIE studies could definitively prove whether C-H bond cleavage is involved in the rate-limiting step. pkusz.edu.cn

Computational Mechanistic Elucidation : Density Functional Theory (DFT) calculations are powerful tools for mapping potential energy surfaces of reactions. researchgate.netbohrium.com Future studies can use DFT to model the transition states for various transformations of this compound, such as predicting the regioselectivity of nucleophilic substitution or C-H activation. nih.govresearchgate.net This computational insight can guide experimental design, saving time and resources by predicting the most favorable reaction conditions.

By combining these advanced mechanistic studies, a comprehensive picture of the reactivity of this compound can be developed. This knowledge is fundamental for reaction engineering, enabling the rational design of optimized, scalable, and robust processes for industrial applications.

Computational Design of Functionalized Pyridazine Derivatives

The scaffold of this compound is an ideal starting point for the computational, in silico design of novel functional molecules for diverse applications, ranging from medicinal chemistry to materials science.

A forward-thinking research program would involve:

Virtual Library Generation : Creating large, diverse virtual libraries of compounds derived from this compound. This involves computationally enumerating a wide range of substituents at the C4, C5, and C6 positions, as well as modifications to the methyl group.

In Silico Screening for Drug Discovery : Pyridazine derivatives are known to possess a wide array of biological activities. jocpr.comnih.gov Virtual screening and molecular docking studies can be used to predict the binding affinity of these virtual libraries against specific biological targets, such as protein kinases or receptors. rsc.orgingentaconnect.comnih.gov This approach can identify promising candidates for synthesis and subsequent in vitro testing, accelerating the drug discovery pipeline. researchgate.netnih.gov ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can also be predicted computationally to filter for drug-like candidates early in the process. jocpr.com

Quantum Mechanical Design for Materials Science : For applications in organic electronics, computational methods like DFT and Time-Dependent DFT (TD-DFT) can predict the key electronic and photophysical properties of novel pyridazine derivatives. researchgate.netnih.gov Properties such as HOMO/LUMO energy levels, electron/hole mobility, and excited state energies (singlet-triplet energy gaps) can be calculated to design molecules with tailored characteristics for use in Organic Light-Emitting Diodes (OLEDs), particularly as Thermally Activated Delayed Fluorescence (TADF) emitters, or in organic photovoltaics. nih.govnih.govrsc.org

| Step | Action | Computational Tool/Method | Target Application |

|---|---|---|---|

| 1. Scaffolding | Use this compound as the core structure. | Molecule building software. | Medicinal Chemistry / Materials Science |

| 2. Virtual Library Generation | Enumerate derivatives by adding diverse functional groups at key positions. | Combinatorial library enumeration software. | Medicinal Chemistry / Materials Science |

| 3. Property Prediction (Medicinal) | Dock library against a protein target (e.g., a kinase) and predict ADMET properties. nih.gov | AutoDock, Schrödinger Suite; QikProp, ADMETsar. ingentaconnect.comjocpr.com | Identification of potential drug candidates. |

| 4. Property Prediction (Materials) | Calculate HOMO/LUMO levels, singlet-triplet gaps (ΔEST), and reorganization energies. nih.gov | Gaussian, ORCA (using DFT/TD-DFT). researchgate.net | Design of novel materials for OLEDs or OPVs. |

| 5. Candidate Selection | Prioritize a small number of top-performing virtual hits for chemical synthesis. | Data analysis and visualization tools. | Efficient allocation of synthetic resources. |

Expanding Applications in Emerging Fields